1,2,4-Triazin-3(2H)-acetamide, 5,6-bis(4-(dimethylamino)phenyl)-3-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

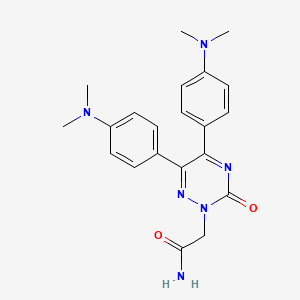

1,2,4-Triazin-3(2H)-acetamide, 5,6-bis(4-(dimethylamino)phenyl)-3-oxo- is a triazine derivative characterized by a central 1,2,4-triazin-3(2H)-one core substituted with acetamide at position 3 and two 4-(dimethylamino)phenyl groups at positions 5 and 4. This compound’s structural uniqueness arises from its electron-rich aromatic substituents and the acetamide moiety, which confer distinct physicochemical and biological properties.

Preparation Methods

The preparation of ST 812 involves several steps, including the synthesis of the semiconductor material, doping to create p-n junctions, and packaging. The semiconductor material, typically silicon, is purified and then doped with specific impurities to create the desired electrical properties. The doped silicon is then processed to form the diode structure, which is encapsulated in a package that provides electrical insulation and mechanical protection .

Chemical Reactions Analysis

ST 812, being a semiconductor diode, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on the movement of charge carriers (electrons and holes) within the semiconductor material. The key reactions involve the recombination of electrons and holes at the p-n junction, which allows the diode to conduct current in one direction while blocking it in the opposite direction .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism is crucial for its efficacy against tumors.

- Case Study : In a study published by the American Chemical Society, a related triazine derivative demonstrated significant growth inhibition against multiple cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

Antibacterial Properties

The antibacterial properties of triazine derivatives have been extensively studied. The compound's structure allows it to interact effectively with bacterial targets:

- Broad Spectrum Activity : Compounds similar to 1,2,4-triazin-3(2H)-acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A series of novel derivatives were synthesized and evaluated for their antibacterial activity. Some compounds exhibited MIC values lower than those of standard antibiotics like Ciprofloxacin .

Drug Development and Pharmacokinetics

The pharmacokinetic profiles of triazine compounds are critical for their development as therapeutic agents:

- ADME Properties : Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for certain derivatives. This includes rapid metabolism and high protein binding affinity.

- Case Study : A specific triazine compound was noted for its improved kinetic solubility and metabolic stability compared to earlier analogs . This enhancement suggests a promising pathway for further drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of triazine compounds:

- Modification Effects : Variations in substituents on the triazine ring can significantly influence biological activity. For example, introducing different aryl groups has been shown to enhance anticancer properties.

- Research Findings : Investigations into various substitutions on the triazine core have led to the identification of potent analogs with improved biological profiles .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ST 812 involves the movement of charge carriers across the p-n junction. When a forward voltage is applied, electrons from the n-type region and holes from the p-type region move towards the junction, recombine, and allow current to flow. In reverse bias, the diode blocks current flow by widening the depletion region at the junction, preventing the movement of charge carriers .

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include:

| Compound Name | Key Structural Differences | Reference ID |

|---|---|---|

| 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine | Saturated triazine ring; lacks aromatic dimethylamino substituents | |

| N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide | Methyl substitution at position 6; no aromatic groups | |

| N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | Thioether linkage; ethylphenyl substituent instead of bis(dimethylamino)phenyl groups | |

| 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide | Fused triazoloquinazoline system; chloro and dimethylphenyl substituents |

Physicochemical Properties

Solubility Comparison

Key Insight: The dimethylamino groups in the target compound improve water solubility compared to ethylphenyl or benzyl-substituted analogs, making it more suitable for aqueous formulations .

Biological Activity

1,2,4-Triazin-3(2H)-acetamide, 5,6-bis(4-(dimethylamino)phenyl)-3-oxo- is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C27H27N5O4

- Molecular Weight : 485.54 g/mol

- CAS Number : 3062306

- Density : Approximately 1.25 g/cm³

1,2,4-Triazines and their derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism often involves the inhibition of specific enzymes or interference with cellular processes.

Anticancer Activity

Recent studies have shown that compounds related to 1,2,4-triazines exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various triazine derivatives that demonstrated cytotoxic effects against several cancer cell lines. Notably:

- Compound Efficacy : Some derivatives showed IC50 values ranging between 0.20 μM to 48.0 μM against different cancer cell lines including MCF7 and HeLa cells .

Biological Activity Data Table

Case Study 1: Anticancer Effects

In a study investigating the anticancer properties of triazine derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that certain derivatives exhibited potent cytotoxicity against a panel of human cancer cell lines.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of triazine compounds against various bacterial strains including Escherichia coli and Staphylococcus aureus. The findings suggested that these compounds could serve as potential candidates for developing new antimicrobial agents due to their effectiveness in inhibiting bacterial growth .

Properties

CAS No. |

84423-91-6 |

|---|---|

Molecular Formula |

C21H24N6O2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-[5,6-bis[4-(dimethylamino)phenyl]-3-oxo-1,2,4-triazin-2-yl]acetamide |

InChI |

InChI=1S/C21H24N6O2/c1-25(2)16-9-5-14(6-10-16)19-20(15-7-11-17(12-8-15)26(3)4)24-27(13-18(22)28)21(29)23-19/h5-12H,13H2,1-4H3,(H2,22,28) |

InChI Key |

YUMPMAXMLOBNSV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.